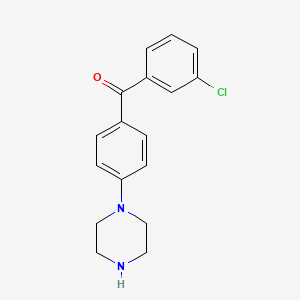

(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone

Description

(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone is a synthetic arylpiperazinyl methanone derivative characterized by a ketone group bridging a 3-chlorophenyl ring and a 4-piperazin-1-ylphenyl moiety. Its molecular formula is C₁₇H₁₆ClN₃O, with a molecular weight of 313.78 g/mol (CAS: 886506-39-4) . The compound is typically synthesized via coupling reactions involving Boc-protected piperazine intermediates, followed by deprotection and purification steps. Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry .

Properties

IUPAC Name |

(3-chlorophenyl)-(4-piperazin-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-15-3-1-2-14(12-15)17(21)13-4-6-16(7-5-13)20-10-8-19-9-11-20/h1-7,12,19H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBKOVGSAHQBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(1-piperazinyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone with structurally related arylpiperazinyl methanones, focusing on substituent effects, biological activity, and synthetic routes.

Substituent Variations on the Aromatic Ring

- AK301: [4-(3-Chlorophenyl)piperazin-1-yl(2-ethoxyphenyl)methanone] Key Difference: Replacement of the 4-phenyl group with a 2-ethoxyphenyl moiety. Biological Activity: Exhibits antiproliferative effects in colon cancer cells (EC₅₀ = 115 nM), ~5-fold more potent than its parent compound . Significance: The ethoxy group enhances cellular permeability and target engagement compared to unsubstituted phenyl analogs.

- CIQ: [(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone] Key Difference: Incorporation of a dihydroisoquinoline scaffold instead of piperazine. Biological Activity: Acts as a subunit-selective potentiator of NMDA receptors containing GluN2C/D subunits, enhancing channel opening frequency . Significance: The extended aromatic system and methoxy groups enable selective allosteric modulation.

Modifications to the Piperazine Moiety

- (4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone Key Difference: Introduction of a dichlorophenyl group and a methylpiperazine side chain. Synthetic Route: Requires multi-step alkylation and coupling reactions, yielding 41% purity .

- [4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone Key Difference: Replacement of the phenyl group with a quinoline ring. Biological Activity: Demonstrates enhanced kinase inhibition due to planar quinoline-DNA interactions .

Functional Group Additions

- 4-(3-Chlorophenyl)piperazin-1-ylmethanone Key Difference: Incorporation of an isoxazole ring instead of phenyl. Impact: The isoxazole’s electron-withdrawing properties stabilize the ketone group, altering metabolic stability .

- 4-(3-Chlorophenyl)piperazin-1-ylmethanone Key Difference: Addition of a propenyloxy group. Synthetic Challenge: Requires protection/deprotection strategies to prevent allylic oxidation .

Table 1: Comparative Analysis of Key Analogs

Biological Activity

(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone, also known by its chemical formula C17H17ClN2O, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a chlorophenyl group and a piperazinyl moiety connected via a methanone linkage. This structure is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN2O |

| Molecular Weight | 300.78 g/mol |

| CAS Number | 886506-39-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorophenyl group enhances lipophilicity, facilitating membrane penetration and receptor binding.

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Studies indicate that derivatives with similar structures exhibit IC50 values less than 5 μM against tyrosinase, suggesting strong inhibitory potential .

- Receptor Interaction : The piperazine ring is known to interact with neurotransmitter receptors, which may imply potential applications in neuropharmacology.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its structure allows for effective binding to bacterial cell membranes, disrupting cellular processes.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies:

- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia), with IC50 values indicating potent cytotoxicity .

- Case Study 2 : A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl rings can enhance anticancer efficacy, emphasizing the importance of electron-withdrawing groups like chlorine in increasing potency .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| (4-Hydroxyphenyl)piperazin-1-ylmethanone | Tyrosinase Inhibition | <5 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | Antiviral Activity | Varies |

| N-[3-(hydrazinocarbonyl)phenyl]benzamide | Antimicrobial and Anticancer | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-chlorophenyl)(4-piperazin-1-ylphenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling to introduce the piperazine moiety. Optimization involves using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos, and reaction conditions at 100–120°C in toluene/DMF. Yields are improved by controlling stoichiometry (1:1.2 aryl halide:piperazine) and using microwave-assisted synthesis to reduce reaction time . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : and NMR (DMSO-d₆ or CDCl₃) should show peaks for the chlorophenyl (δ 7.3–7.6 ppm) and piperazine (δ 2.4–3.8 ppm) groups. Aromatic protons and ketone carbonyl (δ ~180 ppm in ) are key markers .

- X-ray Crystallography : Use SHELXL for refinement. Single-crystal X-ray diffraction (monoclinic P2₁/c space group, a = 6.0686 Å, b = 18.6887 Å) confirms bond angles and torsional strain .

Q. What analytical methods are suitable for assessing purity?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable with retention times consistent with standards .

- Elemental Analysis : Compare calculated vs. experimental C, H, N values (e.g., C 65.00% calc. vs. 65.15% obs.) to confirm stoichiometry .

Advanced Research Questions

Q. How can structural modifications to the piperazine ring influence biological activity?

- Methodological Answer : Introduce substituents (e.g., hydroxyethyl, bromophenyl) to the piperazine nitrogen and evaluate via kinase inhibition assays. For example:

- Replace the piperazine with a 4-(2-hydroxyethyl)piperazine to enhance solubility.

- Use molecular docking (AutoDock Vina) to predict binding affinity to tyrosine kinases. Validate with in vitro IC₅₀ measurements .

Q. How should conflicting NMR data for structurally similar analogs be resolved?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, distinguish piperazine NH protons (δ 1.5–2.0 ppm in DMSO-d₆) from aromatic signals. Compare with computational predictions (DFT at B3LYP/6-31G* level) . If contradictions persist, re-synthesize the compound under inert conditions to rule out oxidation artifacts .

Q. What strategies mitigate torsional strain in the methanone linker during crystallization?

- Methodological Answer : Adjust crystallization solvents (e.g., dichloromethane/hexane vs. ethanol) to control packing. For this compound, slow evaporation at 4°C produces crystals with minimized dihedral angles (~15° between aryl rings). Use SHELXD for phase refinement and Mercury for packing analysis .

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.

- Structural tweaks : Add electron-withdrawing groups (e.g., fluorine) to the chlorophenyl ring to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.